molecular formula C16H15F3N4O2 B2723191 Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-18-8

Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2723191
CAS No.: 725218-18-8
M. Wt: 352.317
InChI Key: JUAYCDJKSAQRLP-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H15F3N4O2 and its molecular weight is 352.317. The purity is usually 95%.
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Biological Activity

Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine class, noted for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15F3N4O2
  • Molecular Weight : 348.31 g/mol

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar triazolo[1,5-a]pyrimidine scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that derivatives of this scaffold exhibited IC50 values ranging from 0.3 to 24 µM against targets like EGFR and VGFR2 in cancer models. Notably, one derivative showed effective inhibition of tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell cycle progression .

Antimicrobial Activity

The triazolopyrimidine derivatives have shown promising antimicrobial properties. A structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrimidine ring enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria. In vitro assays revealed significant activity against pathogens such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL for some derivatives .

The biological activity of this compound is attributed to its ability to inhibit key protein targets involved in cancer cell proliferation and survival. Molecular docking studies suggest that these compounds interact with the ATP-binding sites of receptor tyrosine kinases (RTKs), leading to reduced signaling pathways that promote tumor growth .

Study 1: Anticancer Efficacy

In a preclinical study involving MCF-7 breast cancer cells, the compound was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell viability with significant induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Study 2: Antimicrobial Screening

A series of synthesized triazolopyrimidine derivatives were evaluated for their antimicrobial activity against a panel of bacterial strains. The study revealed that certain modifications significantly enhanced their antibacterial potency compared to standard antibiotics.

Data Tables

Biological ActivityIC50 Value (µM)Target
Anticancer (EGFR)0.3MCF-7
Anticancer (VGFR2)7.60HCT116
Antimicrobial0.8 - 6.25E. coli
AntimicrobialVariesS. aureus

Properties

IUPAC Name

methyl 5-ethyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c1-3-11-12(14(24)25-2)13(23-15(22-11)20-8-21-23)9-4-6-10(7-5-9)16(17,18)19/h4-8,13H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAYCDJKSAQRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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